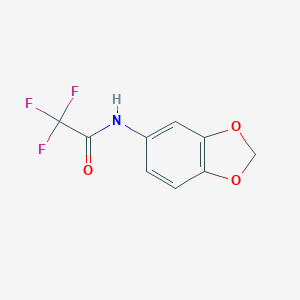

N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFPFROGMJLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357872 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85575-56-0 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline, also known by its IUPAC name N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated aromatic compound of interest in chemical and pharmaceutical research. This technical guide provides a summary of its known chemical properties, including its molecular structure, and discusses general methodologies for its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also highlights the general characteristics of related compounds to provide a contextual understanding.

Chemical Properties and Identification

This compound is a derivative of 3,4-methylenedioxyaniline, characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom. This modification significantly impacts the electronic properties and reactivity of the parent aniline.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 85575-56-0 | [1] |

| Molecular Formula | C₉H₆F₃NO₃ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Data not available | Typically, such compounds are crystalline solids. |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | Expected to have low solubility in water and good solubility in common organic solvents. |

| Storage | Store at 2-8°C | Recommended for long-term stability. |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The logical flow for the synthesis involves the reaction of the starting amine with a trifluoroacetylating agent.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is based on general methods for the trifluoroacetylation of anilines and has not been specifically validated for this substrate.

-

Reaction Setup: To a solution of 3,4-(methylenedioxy)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

-

Addition of Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, a Vapor Phase Infrared (IR) spectrum is available.

Table 3: Infrared (IR) Spectroscopy Data

| Spectrum Type | Available Data | Reference |

| Vapor Phase IR | Spectrum available | [2] |

Key expected IR absorptions would include:

-

N-H stretch: Around 3300-3100 cm⁻¹

-

C=O stretch (amide): Around 1700-1650 cm⁻¹

-

C-F stretch: Strong absorptions in the region of 1350-1150 cm⁻¹

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on structurally related trifluoromethyl-containing anilides has explored their potential as antibacterial agents, but this specific compound has not been a subject of such studies.[3][4] Further research is required to elucidate any potential pharmacological or biological roles.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of trifluoroacetamides and aniline derivatives, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly accessible experimental data. The synthesis can be approached through standard organic chemistry methodologies, but specific reaction conditions and yields have not been reported. Further research is necessary to fully characterize this compound and to explore its potential applications in various scientific fields, including drug discovery and materials science. Researchers interested in this molecule should undertake its synthesis and characterization to establish a more complete data profile.

References

- 1. N-(1,3-苯并二氧戊环-5-基)-2,2,2-三氟乙酰胺 | N-(1,3-Benzodioxol-5-yl)-2,2,2-trif | 85575-56-0 - 乐研试剂 [leyan.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Trifluoroacetyl-3,4-(methylenedioxy)aniline

CAS Number: 85575-56-0

This technical guide provides a comprehensive overview of N-trifluoroacetyl-3,4-(methylenedioxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, proposed synthesis and purification methods, and analytical characterization. While direct biological data for this specific compound is limited, this guide also explores the potential biological activities based on related chemical structures.

Chemical and Physical Properties

This compound, with the IUPAC name N-(benzo[d][1][2]dioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated derivative of 3,4-(methylenedioxy)aniline. The trifluoroacetyl group significantly influences the compound's electronic properties and lipophilicity, making it a subject of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85575-56-0 | - |

| Molecular Formula | C₉H₆F₃NO₃ | [1][3] |

| Molecular Weight | 233.14 g/mol | [1][3] |

| Appearance | Not available (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 305.0 ± 42.0 °C at 760 mmHg | |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 138.2 ± 27.9 °C | |

| pKa (Predicted) | Not available | - |

| LogP (Predicted) | 2.41 | |

| Purity (as available) | >95% (HPLC) | [1] |

| Storage Conditions | 2-8°C, protected from light and moisture | [1] |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through the acylation of 3,4-(methylenedioxy)aniline with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Data

Although specific spectral data for this compound is not widely published, the expected analytical data can be inferred from the structure and data of similar compounds.

Table 2: Predicted Analytical Data

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), methylenedioxy protons (δ ~6.0 ppm, singlet), and an N-H proton (broad singlet, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | Aromatic carbons, a methylenedioxy carbon (δ ~101 ppm), a carbonyl carbon (δ ~155 ppm, quartet due to coupling with fluorine), and a trifluoromethyl carbon (δ ~116 ppm, quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 233. A prominent fragment ion corresponding to the loss of the trifluoroacetyl group or other characteristic fragmentations of the methylenedioxyaniline moiety. |

| Infrared (IR) | N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1700 cm⁻¹), aromatic C-H and C=C stretching, and strong C-F stretching bands (~1100-1300 cm⁻¹). |

Potential Biological Activity and Research Applications

While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential areas of investigation for researchers.

Inferred Biological Activities

-

Antimicrobial and Antifungal Activity: Aniline and its derivatives have been investigated for their antimicrobial properties. The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to increased antimicrobial efficacy.

-

Enzyme Inhibition: The 3,4-(methylenedioxy)aniline scaffold is found in compounds that can interact with various enzymes. For example, derivatives of this moiety have been explored as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.

-

Anticancer Activity: N-trifluoroacetylated compounds have been studied for their potential as antitumor agents. The trifluoroacetyl group can influence the compound's interaction with biological targets and its metabolic stability.

Research Workflow for Biological Screening

Researchers interested in the biological potential of this compound could follow a structured screening process.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While direct experimental and biological data are currently scarce, this guide provides a solid foundation for researchers by outlining proposed synthetic and analytical protocols and highlighting potential areas of biological activity based on its structural features. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Properties of N-Trifluoroacetyl Protected Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trifluoroacetyl protected anilines are a pivotal class of organic compounds widely utilized in synthetic chemistry, medicinal chemistry, and drug development. The introduction of the trifluoroacetyl group (-COCF₃) to the nitrogen atom of anilines imparts a unique set of properties that makes these derivatives exceptionally useful as synthetic intermediates and as moieties in biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical characteristics of the parent aniline, influencing its reactivity, stability, and biological profile.

This technical guide provides a comprehensive overview of the core properties of N-trifluoroacetyl protected anilines, including their physicochemical and spectroscopic characteristics, reactivity, and stability. It also details experimental protocols for their synthesis and deprotection, and illustrates key concepts through logical and workflow diagrams.

Physicochemical and Spectroscopic Properties

The trifluoroacetyl group profoundly influences the properties of the aniline moiety. Key effects include an increase in lipophilicity and metabolic stability, which are highly desirable attributes in drug design.[1] The spectroscopic properties are also characteristically altered, providing clear handles for reaction monitoring and structural elucidation.

Data Presentation

The following tables summarize key quantitative data for a selection of N-trifluoroacetyl protected anilines.

Table 1: Physicochemical Properties of N-Trifluoroacetyl Anilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N-Trifluoroacetanilide | C₈H₆F₃NO | 189.14 | 86.0 - 86.5 | Not available |

| N-Trifluoroacetyl-4-methylaniline | C₉H₈F₃NO | 203.16 | Not available | Not available |

| N-Trifluoroacetyl-4-methoxyaniline | C₉H₈F₃NO₂ | 219.16 | Not available | Not available |

| N-Trifluoroacetyl-4-nitroaniline | C₈H₅F₃N₂O₃ | 234.13 | Not available | Not available |

| N-Trifluoroacetyl-4-chloroaniline | C₈H₅ClF₃NO | 223.58 | Not available | Not available |

Table 2: Spectroscopic Data of N-Trifluoroacetyl Anilines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-Trifluoroacetanilide | 7.2-7.6 (m, 5H, ArH), 8.1 (br s, 1H, NH) | Aromatic C: 120-138, C=O: ~155 (q), CF₃: ~116 (q) | ~ -76 | NH stretch: ~3270, C=O stretch: ~1730, C-F stretch: ~1200-1100 |

| N-Trifluoroacetyl-4-methylaniline | 2.3 (s, 3H, CH₃), 7.2 (d), 7.5 (d), NH (br s) | CH₃: ~21, Aromatic C, C=O, CF₃ | ~ -76 | NH stretch, C=O stretch, C-F stretch |

| N-Trifluoroacetyl-4-methoxyaniline | 3.8 (s, 3H, OCH₃), 6.9 (d), 7.5 (d), NH (br s) | OCH₃: ~55, Aromatic C, C=O, CF₃ | ~ -76 | NH stretch, C=O stretch, C-F stretch |

| N-Trifluoroacetyl-4-nitroaniline | 7.8 (d), 8.3 (d), NH (br s) | Aromatic C, C=O, CF₃, C-NO₂ | ~ -76 | NH stretch, C=O stretch, NO₂ stretch, C-F stretch |

| N-Trifluoroacetyl-4-chloroaniline | 7.4 (d), 7.6 (d), NH (br s) | Aromatic C, C=O, CF₃, C-Cl | ~ -76 | NH stretch, C=O stretch, C-F stretch, C-Cl stretch |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation based on available literature.

Reactivity and Stability of the N-Trifluoroacetyl Group

The trifluoroacetyl group is a robust protecting group, stable to strongly acidic conditions, including those used for nitration.[2] This stability makes it orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2]

Deprotection of the N-trifluoroacetyl group is readily achieved under mild basic conditions.[2] This orthogonality is a significant advantage in multi-step syntheses, allowing for selective deprotection of different functional groups within the same molecule.

Experimental Protocols

Protocol 1: Synthesis of N-Trifluoroacetanilide

This protocol describes the synthesis of N-trifluoroacetanilide from aniline using trifluoroacetic anhydride.[3]

Materials:

-

Aniline

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic anhydride

-

Ice water bath

-

Magnetic stirrer

-

Round-bottom flask with a thermometer and drying tube

Procedure:

-

In a two-necked, round-bottomed flask equipped with a magnetic stirring bar, thermometer, and a Drierite tube, dissolve aniline (0.0501 mole) in 15 ml of dimethyl sulfoxide.[3]

-

Cool the solution to 10–15 °C using an ice water bath while stirring.[3]

-

Slowly add trifluoroacetic anhydride (0.100 mole) to the cooled solution.

-

After the addition is complete, remove the ice bath and continue stirring the amber-colored solution at room temperature for 22 hours.[3]

-

Pour the reaction mixture into 750 ml of water to precipitate the product.[3]

-

Stir the resulting slurry for 1 hour to ensure complete precipitation.[3]

-

Collect the crystalline solid by filtration and wash it with water.[3]

-

Dry the product in a vacuum oven at 50 °C for 40 minutes to yield N-trifluoroacetanilide.[3]

Protocol 2: Cleavage of the N-Trifluoroacetyl Group

This protocol outlines a general procedure for the deprotection of N-trifluoroacetylated anilines using basic conditions.

Materials:

-

N-Trifluoroacetyl protected aniline

-

Methanol or ethanol

-

Aqueous sodium hydroxide or potassium carbonate solution

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve the N-trifluoroacetyl protected aniline in methanol or ethanol in a round-bottom flask.

-

Add a solution of aqueous sodium hydroxide (e.g., 1 M) or potassium carbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aniline.

-

Purify the product further by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the chemistry of N-trifluoroacetyl protected anilines.

Conclusion

N-trifluoroacetyl protected anilines are invaluable tools in modern organic synthesis and drug discovery. The trifluoroacetyl group offers a unique combination of stability to acidic conditions and facile cleavage under mild basic conditions, providing an essential orthogonal protecting group strategy. The modification of anilines with this group also imparts beneficial physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics. The experimental protocols and data presented in this guide serve as a practical resource for researchers and scientists working with this important class of compounds.

References

IUPAC name for N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

Abstract

N-trifluoroacetyl-3,4-(methylenedioxy)aniline, with the IUPAC name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide , is a fluorinated aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which combines a 3,4-(methylenedioxy)aniline scaffold with a trifluoroacetyl group, makes it a valuable synthetic intermediate.[3][4] The trifluoroacetyl moiety is known to enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, while the benzodioxole core is a feature in various biologically active molecules.[5][6] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its potential applications as a building block for novel therapeutics, particularly in the context of neurodegenerative diseases.

Chemical Identity and Physicochemical Properties

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is classified as a fine chemical and aromatic heterocyclic compound.[3][4][7] It is typically supplied as a pale violet solid for research purposes and requires refrigerated storage (2-8°C) to ensure long-term stability.[3][4]

Data Summary

The key quantitative and identifying data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1][2][3] |

| CAS Number | 85575-56-0 | [2][3][8] |

| Molecular Formula | C₉H₆F₃NO₃ | [3][8][9] |

| Molecular Weight | 233.14 g/mol | [1][3][8] |

| Appearance | Pale Violet Solid | [4] |

| Purity (Typical) | >99% (by HPLC) | [3] |

| Storage Condition | 2-8°C Refrigerator | [3] |

| SMILES | O=C(NC1=CC=C(OCO2)C2=C1)C(F)(F)F | [3] |

Experimental Protocols: Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is achieved through the acylation of 3,4-(methylenedioxy)aniline. This reaction involves the nucleophilic attack of the aniline's amino group on an electrophilic trifluoroacetylating agent.

General Synthetic Protocol

Materials:

-

3,4-(methylenedioxy)aniline (1.0 eq)

-

Trifluoroacetic anhydride (1.2 eq)

-

Anhydrous pyridine or other suitable non-protic base (2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4-(methylenedioxy)aniline and anhydrous DCM. The solution is cooled to 0°C in an ice bath.

-

Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.

-

Acylation: Trifluoroacetic anhydride is dissolved in a small volume of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to afford the pure N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide.

-

Characterization: The final product's identity and purity are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Applications in Drug Discovery and Development

While N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is primarily an intermediate, its constituent parts suggest significant potential in therapeutic agent design.

Strategic Value of Fluorination

The incorporation of fluorine-containing groups, such as the trifluoroacetyl moiety, is a well-established strategy in modern drug design.[5] Judicious placement of fluorine can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase a drug's half-life.[5]

-

Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[5][6]

-

Binding Affinity: The strong electron-withdrawing nature of the group can alter the electronic properties of the entire molecule, potentially modulating its binding affinity to target proteins.[5][6]

The 3,4-(Methylenedioxy)aniline Scaffold in Neuroscience

The 3,4-(methylenedioxy)aniline core structure is a key component in the development of enzyme inhibitors for treating neurodegenerative diseases.[10] Research has shown that derivatives of this scaffold can act as potent inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE).[10]

-

Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. MAO inhibitors increase the levels of these neurotransmitters in the brain and are used to treat Parkinson's disease and depression.

-

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors increase acetylcholine levels and are a primary treatment strategy for Alzheimer's disease.

A library of semicarbazones derived from 3,4-(methylenedioxy)aniline has been shown to dually inhibit both MAO and AChE, presenting a multi-target approach for complex neurodegenerative disorders.[10] The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide provides a key building block for creating new, potentially more effective versions of these inhibitors.

References

- 1. N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 85575-56-0|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-trifluoroacetyl-3,4-(methylenedioxy)aniline, also known by its IUPAC name, N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting quantitative data in a clear and accessible format.

Chemical Structure and Properties

This compound is a derivative of 3,4-methylenedioxyaniline, characterized by the presence of a trifluoroacetyl group attached to the amine nitrogen.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₆F₃NO₃[1] |

| Molecular Weight | 233.14 g/mol [1] |

| IUPAC Name | N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide[1] |

| CAS Number | 85575-56-0 |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-7.2 | d | Aromatic CH |

| ~6.8 | dd | Aromatic CH |

| ~6.7 | d | Aromatic CH |

| ~5.9-6.0 | s | O-CH₂-O |

| ~8.0-9.0 | br s | N-H |

Predicted chemical shifts are based on the analysis of 3,4-(methylenedioxy)aniline and other N-acylated aniline derivatives.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (q) | C=O (Amide) |

| ~148 | Aromatic C-O |

| ~144 | Aromatic C-O |

| ~132 | Aromatic C-N |

| ~117 (q) | CF₃ |

| ~115 | Aromatic CH |

| ~108 | Aromatic CH |

| ~102 | O-CH₂-O |

| ~101 | Aromatic CH |

Predicted chemical shifts are based on general values for trifluoroacetamides and substituted benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch |

| ~1730 | Strong | C=O stretch (Amide I) |

| ~1540 | Moderate | N-H bend (Amide II) |

| ~1200-1300 | Strong | C-F stretch |

| ~1250, ~1040 | Strong | C-O-C stretch (methylenedioxy) |

| ~3100-3000 | Moderate | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch (methylenedioxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 233 | [M]⁺ (Molecular ion) |

| 136 | [M - COCF₃]⁺ |

| 135 | [M - NHCOCF₃]⁺ |

| 97 | [COCF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Trifluoroacetylation of 3,4-(Methylenedioxy)aniline

This procedure is based on the common method of amine acylation using trifluoroacetic anhydride.

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added as a base to scavenge the trifluoroacetic acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.

IR Spectroscopy:

-

Acquire the IR spectrum of the purified product using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Visualized Workflows and Pathways

Synthetic Pathway

The synthesis of this compound is a straightforward N-acylation reaction.

Structure Elucidation Workflow

The logical workflow for confirming the structure of the synthesized compound is outlined below.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on known chemical principles and data from analogous structures. Experimental values may vary. No information regarding specific biological signaling pathways for this compound was identified in the literature search. This document is intended for informational and research purposes only.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline, also known as N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental spectra in public databases, this document combines existing data for the title compound and closely related analogues with established spectroscopic principles to offer a detailed characterization profile. It includes predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), alongside a plausible experimental protocol for its synthesis and purification.

Molecular Structure

This compound possesses the chemical formula C₉H₆F₃NO₃ and a molecular weight of 233.14 g/mol . Its structure features a 3,4-methylenedioxyaniline core N-acylated with a trifluoroacetyl group.

Chemical Structure:

(Where Ph represents the benzene ring)

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule. A vapor phase IR spectrum for N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide is available and its characteristic absorption bands are interpreted below.

Table 1: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch (from -O-CH₂-O-) |

| ~1740 | Strong | C=O stretch (amide I band) |

| ~1540 | Medium | N-H bend (amide II band) |

| ~1500, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1235 | Strong | C-F stretch (asymmetric) |

| ~1180 | Strong | C-F stretch (symmetric) |

| ~1040 | Strong | C-O-C stretch (cyclic ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Broad Singlet | 1H | N-H (amide proton) |

| ~7.2-7.4 | Doublet | 1H | Aromatic H |

| ~6.9-7.1 | Doublet of Doublets | 1H | Aromatic H |

| ~6.8 | Doublet | 1H | Aromatic H |

| ~6.0 | Singlet | 2H | O-CH₂-O |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (quartet, J ≈ 37 Hz) | C=O (amide carbonyl) |

| ~148 | Aromatic C-O |

| ~144 | Aromatic C-O |

| ~132 | Aromatic C-N |

| ~117 (quartet, J ≈ 288 Hz) | CF₃ |

| ~115 | Aromatic C-H |

| ~108 | Aromatic C-H |

| ~102 | Aromatic C-H |

| ~101 | O-CH₂-O |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted fragmentation is based on common pathways for amides and aromatic compounds.

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Predicted Fragment Ion |

| 233 | [M]⁺ (Molecular Ion) |

| 164 | [M - CF₃]⁺ |

| 136 | [M - COCF₃]⁺ |

| 135 | [M - NHCOCF₃]⁺ |

| 106 | [C₇H₆O₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following section details a plausible method for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is based on standard methods for the trifluoroacetylation of anilines.

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., pyridine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation.

An In-depth Technical Guide to the Safety and Handling of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory, research, and development applications. It is not intended for human or veterinary use.[1] All personnel handling this chemical must be adequately trained in its safe handling and be aware of the associated hazards. For complete safety information, refer to a current Safety Data Sheet (SDS) from your supplier.

Executive Summary

Chemical and Physical Properties

A summary of the available physical and chemical properties for N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is provided below. The lack of extensive publicly available data for this specific compound necessitates careful handling and the assumption of hazards associated with related aniline compounds.

| Property | Data | Reference |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 85575-56-0 | [1] |

| Molecular Formula | C₉H₆F₃NO₃ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Vapor Pressure | Not available | |

| Flash Point | Not available | |

| Decomposition Temp. | Not available |

Hazard Identification and Toxicology

Based on the classification of structurally similar aniline compounds, this compound is anticipated to present several health hazards. The parent compound, 3,4-(Methylenedioxy)aniline, is classified as causing skin and serious eye irritation.[3] Other aniline derivatives are known to be harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1]

Summary of Potential Hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Note: This table is based on hazards associated with similar aniline compounds and should be treated as a precautionary guide.[1][3]

Potential Mechanism of Toxicity: Metabolic Activation

The toxicity of many aniline derivatives is linked to their metabolic activation in the liver, primarily by Cytochrome P450 (CYP450) enzymes.[4][5][6] This process can generate reactive metabolites that are capable of binding to cellular macromolecules, leading to toxicity. The trifluoroacetyl group may influence the rate and pathway of metabolism compared to the parent aniline. A conceptual pathway for the metabolic activation of aniline compounds is depicted below.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N-trifluoroacetyl-3,4-(methylenedioxy)aniline is a fluorinated derivative of 3,4-(methylenedioxy)aniline, a precursor often utilized in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a trifluoroacetyl group significantly alters the electronic and physicochemical properties of the parent aniline, influencing its solubility, a critical parameter for its synthesis, purification, formulation, and biological applications. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and preparing solutions for analytical and screening purposes.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound comprises a polar trifluoroacetyl group and a largely non-polar aromatic core with a methylenedioxy bridge. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.

Based on its structure and the known solubility of aniline and its derivatives, a predicted qualitative solubility profile is presented in Table 1. Aniline, the parent compound, is soluble in many organic solvents. The trifluoroacetylation is expected to increase its affinity for polar aprotic solvents while potentially decreasing its solubility in non-polar hydrocarbon solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | The polar trifluoroacetyl group can engage in dipole-dipole interactions with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Alcohols | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the N-H group and the polar trifluoroacetyl group should facilitate solubility. |

| Aromatic | Toluene | Moderate | The aromatic core of the molecule will interact favorably with the aromatic solvent. |

| Non-polar | Hexane, Heptane | Low | The significant polarity introduced by the trifluoroacetyl group is likely to limit solubility in non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following isothermal saturation method is a reliable approach.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing Experimental and Synthetic Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and synthetic procedures.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A typical workflow for the synthesis and purification of an N-acylated aniline derivative.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, a qualitative prediction based on its chemical structure provides a valuable starting point for researchers. The provided experimental protocol offers a robust framework for obtaining quantitative solubility data, which is indispensable for the effective handling and application of this compound in research and development. The successful execution of synthesis and purification, as outlined in the generalized workflow, is critically dependent on an informed selection of solvents, underscoring the importance of understanding the solubility profile.

Methodological & Application

Application Notes and Protocols: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline

For Research Use Only. Not for use in diagnostic procedures.

Abstract

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a research chemical that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its trifluoroacetyl group offers a protective strategy for the amine functionality of 3,4-(methylenedioxy)aniline, a precursor to various biologically active compounds. This document provides detailed application notes, including physicochemical properties and potential uses, along with a comprehensive experimental protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 85575-56-0 | [1][2][3] |

| Molecular Formula | C₉H₆F₃NO₃ | [1][2][3] |

| Molecular Weight | 233.14 g/mol | [1][2][3] |

| Appearance | Pale Violet Solid | [2] |

| Purity (by HPLC) | 99.34% | [1] |

| Storage | 2-8°C Refrigerator | [1][2] |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1][2] |

| Synonyms | This compound | [1][2] |

Applications

This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules. The trifluoroacetyl group serves as a protecting group for the primary amine of 3,4-(methylenedioxy)aniline, allowing for selective reactions at other positions of the molecule. The parent compound, 3,4-(methylenedioxy)aniline, is a well-established precursor in the synthesis of various pharmacologically active compounds, including inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are targets for neurodegenerative diseases.[1] It is also a key building block for the construction of heterocyclic systems.[4]

Potential applications of this compound include:

-

As a protected building block: In multi-step organic syntheses, the trifluoroacetyl group can be readily removed under basic conditions to deprotect the amine, which can then undergo further reactions such as N-alkylation or cyclization.[5]

-

Precursor for heterocyclic synthesis: After deprotection, the resulting 3,4-(methylenedioxy)aniline can be used in condensation reactions to form fused heterocyclic systems, which are common scaffolds in medicinal chemistry.[4]

-

Intermediate in the synthesis of bioactive molecules: Given the biological activity of derivatives of 3,4-(methylenedioxy)aniline, this compound is a potential starting material for the synthesis of novel drug candidates.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the trifluoroacetylation of anilines.

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.

-

Addition of Trifluoroacetic Anhydride: While stirring, add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Safety Precautions:

-

Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable and toxic liquid. Use in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Potential synthetic applications of the target compound.

References

- 1. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4-(Methylenedioxy)aniline | 14268-66-7 | Benchchem [benchchem.com]

- 5. 3,4-(Methylenedioxy)aniline | 14268-66-7 [chemicalbook.com]

Application Notes and Protocols for N-trifluoroacetyl-3,4-(methylenedioxy)aniline in Proteomics

Disclaimer: Extensive literature searches did not yield any established or documented applications of N-trifluoroacetyl-3,4-(methylenedioxy)aniline in the field of proteomics. The following application notes and protocols are proposed based on the chemical properties of the molecule and related compounds. These are intended for research and development purposes and have not been validated.

Introduction

This compound is a derivative of 3,4-(methylenedioxy)aniline, a compound that has found utility in medicinal chemistry and as a building block in organic synthesis. The presence of a trifluoroacetyl group and a methylenedioxyaniline core suggests potential, though currently unexplored, applications in proteomics. This document outlines hypothetical applications of this compound as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a chemical derivatization agent for the analysis of amino acids or peptides by Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Application 1: Co-Matrix for MALDI Mass Spectrometry

Aniline and its derivatives have been shown to be effective co-matrices in MALDI-MS, particularly when mixed with conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[1][2] These ionic liquid matrices can enhance signal intensity, reduce chemical noise, and improve the analysis of peptides and proteins.[1] The aromatic structure of this compound makes it a candidate for investigation as a co-matrix component.

Experimental Protocol: Preparation of an Ionic Liquid Matrix for MALDI-MS

This protocol describes the preparation of a potential ionic liquid matrix (ILM) using this compound with α-cyano-4-hydroxycinnamic acid (CHCA) for the analysis of a standard peptide, such as Angiotensin II.

Materials:

-

This compound

-

α-cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Standard peptide (e.g., Angiotensin II, 1 mg/mL stock)

-

MALDI target plate

-

Pipettes and sterile tips

Procedure:

-

Matrix Solution Preparation:

-

Prepare a saturated solution of CHCA in 50:50 (v/v) ACN/water with 0.1% TFA.

-

Prepare a 10 mg/mL solution of this compound in ACN.

-

-

Ionic Liquid Matrix (ILM) Formulation:

-

Mix the CHCA solution and the this compound solution in a 1:1 molar ratio.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

Analyte Preparation:

-

Prepare a 10 pmol/µL working solution of Angiotensin II by diluting the stock solution with 0.1% TFA in water.

-

-

Sample Spotting:

-

On the MALDI target plate, mix 1 µL of the ILM with 1 µL of the peptide working solution.

-

Allow the spot to air dry completely at room temperature.

-

-

Data Acquisition:

-

Analyze the sample spot using a MALDI-TOF mass spectrometer in positive ion reflector mode.

-

Acquire spectra over a mass range appropriate for Angiotensin II (m/z 1046.5).

-

Data Presentation: Hypothetical Performance Comparison

The following table summarizes the expected outcomes when comparing the novel ILM to a standard CHCA matrix.

| Parameter | Standard CHCA Matrix | Proposed ILM (CHCA + this compound) |

| Signal-to-Noise Ratio | Baseline | Potentially Increased |

| Chemical Noise (low m/z) | Present | Potentially Reduced |

| Crystal Homogeneity | Variable | Potentially Improved |

| Peptide Signal Intensity | Standard | Potentially Enhanced |

Workflow Diagram

Hypothetical Application 2: Derivatization Agent for Amino Acid Analysis by GC-MS

Trifluoroacetyl derivatives are commonly used in GC-MS to increase the volatility of polar molecules like amino acids.[3] While reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are standard, this compound could theoretically be used to derivatize specific amino acid functional groups (e.g., carboxyl groups via activation) prior to GC-MS analysis. This would introduce a larger, UV-active tag, which might offer alternative fragmentation patterns for identification.

Experimental Protocol: Derivatization of Amino Acids for GC-MS

This protocol outlines a hypothetical procedure for derivatizing a standard amino acid mixture using this compound following protein hydrolysis.

Materials:

-

Lyophilized protein hydrolysate (or amino acid standard mix)

-

This compound

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous)

-

DCC (dicyclohexylcarbodiimide) or other carboxyl-activating agent

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Protein Hydrolysis (if starting from protein):

-

Hydrolyze the protein sample using 6M HCl at 110°C for 24 hours.

-

Dry the hydrolysate completely under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried amino acid residue, add 100 µL of anhydrous pyridine.

-

Add a 1.2-fold molar excess of DCC to activate the carboxyl groups of the amino acids.

-

Incubate at room temperature for 30 minutes.

-

Add a 1.5-fold molar excess of this compound.

-

Heat the reaction mixture at 70°C for 1 hour.

-

-

Sample Preparation for GC-MS:

-

After cooling, evaporate the pyridine under nitrogen.

-

Re-dissolve the residue in 100 µL of ethyl acetate.

-

Centrifuge to remove any precipitated dicyclohexylurea (DCU).

-

Transfer the supernatant to a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 300°C) to elute the derivatized amino acids.

-

Acquire mass spectra in full scan mode to identify the fragmentation patterns of the derivatives.

-

Data Presentation: Expected GC-MS Data

The table below outlines the expected data from a successful derivatization and GC-MS analysis.

| Amino Acid | Expected Molecular Weight of Derivative (Da) | Key Mass Fragments (m/z) |

| Glycine | 290.23 | M+, fragments corresponding to the aniline tag, loss of CO |

| Alanine | 304.25 | M+, fragments corresponding to the aniline tag, loss of CO |

| Valine | 332.31 | M+, fragments corresponding to the aniline tag, loss of CO |

Logical Diagram of Derivatization and Analysis

Conclusion

While there is no current literature supporting the use of this compound in proteomics, its chemical structure suggests it could be a candidate for investigation in specialized mass spectrometry applications. The protocols provided herein are hypothetical and intended to serve as a starting point for researchers interested in exploring novel matrices for MALDI-MS or new derivatization reagents for GC-MS. Significant optimization and validation would be required to establish these as viable methods.

References

Application Notes and Protocols: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a versatile building block in medicinal chemistry, primarily utilized as a protected form of 3,4-(methylenedioxy)aniline. The trifluoroacetyl group serves as an effective protecting group for the amine functionality, allowing for selective reactions at other positions of the molecule. This protective strategy is crucial in multi-step syntheses of complex bioactive molecules, preventing unwanted side reactions of the highly reactive aniline group. Subsequently, the trifluoroacetyl group can be readily removed under mild conditions to yield the desired product. This document provides detailed application notes and protocols for the synthesis and utilization of this compound in the preparation of medicinally relevant compounds.

Chemical Properties

| Property | Value |

| CAS Number | 85575-56-0 |

| Molecular Formula | C₉H₆F₃NO₃ |

| Molecular Weight | 233.14 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide |

| Appearance | Pale Violet Solid |

| Storage | 2-8°C Refrigerator |

Application in the Synthesis of Bioactive Molecules

While this compound itself is not typically the final bioactive entity, its precursor, 3,4-(methylenedioxy)aniline, is a key component in a variety of pharmacologically active compounds. The trifluoroacetylated intermediate provides a strategic advantage in the synthesis of these molecules.

One notable application is in the synthesis of dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A library of 3,4-(methylenedioxy)aniline-derived semicarbazones has been synthesized and evaluated for this dual inhibitory activity.[1]

Biological Activity of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones

The following table summarizes the in vitro inhibitory activities of a selected semicarbazone derivative against MAO-A, MAO-B, and AChE.[1]

| Compound | Target Enzyme | IC₅₀ (µM) |

| 1-(2,6-dichlorobenzylidene)-4-(benzo[d][2][3]dioxol-5-yl)semicarbazide | MAO-A | 4.52 ± 0.032 |

| MAO-B | 0.059 ± 0.002 | |

| AChE | 0.0087 ± 0.0002 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3,4-(methylenedioxy)aniline using trifluoroacetic anhydride.

Materials:

-

3,4-(methylenedioxy)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 3,4-(methylenedioxy)aniline (1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthesis of this compound.

Protocol 2: Synthesis of a 3,4-(Methylenedioxy)aniline-Derived Semicarbazone

This protocol outlines the synthesis of a semicarbazone derivative using 3,4-(methylenedioxy)aniline as the starting material, which would be deprotected from its N-trifluoroacetyl form prior to this reaction.

Materials:

-

3,4-(methylenedioxy)aniline

-

Sodium cyanate

-

Hydrochloric acid

-

Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde)

-

Ethanol

-

Reflux apparatus

Procedure:

-

Synthesis of the Semicarbazide Intermediate: a. Prepare a solution of 3,4-(methylenedioxy)aniline (1 eq) in dilute hydrochloric acid. b. Add a solution of sodium cyanate (1.1 eq) in water dropwise while stirring. c. Continue stirring for 2 hours at room temperature. d. Collect the precipitated phenylurea derivative by filtration, wash with water, and dry. e. Reflux the phenylurea derivative with hydrazine hydrate in ethanol to yield the corresponding semicarbazide.

-

Synthesis of the Semicarbazone: a. Dissolve the synthesized semicarbazide (1 eq) in warm ethanol. b. Add the aromatic aldehyde (1 eq) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 4-6 hours. e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. g. Recrystallize the product from a suitable solvent to obtain the pure compound.

Caption: General synthesis of 3,4-(methylenedioxy)aniline-derived semicarbazones.

Signaling Pathways

The derivatives of 3,4-(methylenedioxy)aniline, such as the semicarbazones mentioned, act as inhibitors of MAO and AChE. These enzymes are critical in neurotransmitter metabolism.

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.

-

Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels, which is beneficial in treating the cognitive symptoms of Alzheimer's disease.

The dual inhibition of these pathways by a single molecule presents a promising multifactorial approach to treating complex neurodegenerative diseases.

Caption: Dual inhibition of MAO and AChE by 3,4-(methylenedioxy)aniline derivatives.

Conclusion

This compound is a valuable intermediate in medicinal chemistry. Its primary role as a protected form of 3,4-(methylenedioxy)aniline facilitates the synthesis of complex molecules with significant therapeutic potential, particularly in the area of neurodegenerative diseases. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery and development efforts.

References

Application Note: Trifluoroacetylation of 3,4-(Methylenedioxy)aniline for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

This application note provides detailed experimental protocols for the trifluoroacetylation of 3,4-(methylenedioxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Trifluoroacetylation is a crucial chemical modification used to introduce a trifluoroacetyl group into molecules. This functionalization can serve multiple purposes in drug development, including the protection of amine groups during multi-step syntheses, enhancement of compound volatility for gas chromatography analysis, and modulation of pharmacokinetic properties.

The protocols outlined below describe two common and effective methods for the trifluoroacetylation of aromatic amines, which are readily adaptable for 3,4-(methylenedioxy)aniline. The selection of the appropriate method may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product.

Experimental Protocols

Two primary methods for the trifluoroacetylation of 3,4-(methylenedioxy)aniline are presented. Method A utilizes the highly reactive trifluoroacetic anhydride (TFAA), while Method B employs trifluoroacetic acid in the presence of a coupling agent.

Method A: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

This method is a straightforward and rapid procedure for achieving high yields of the desired N-trifluoroacetylated product. Trifluoroacetic anhydride is a powerful acylating agent.[1][2] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the trifluoroacetic acid byproduct.[2]

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: Trifluoroacetylation using Trifluoroacetic Acid and Triphosgene

Materials:

-

3,4-(Methylenedioxy)aniline

-

Trifluoroacetic acid

-

Triphosgene

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-